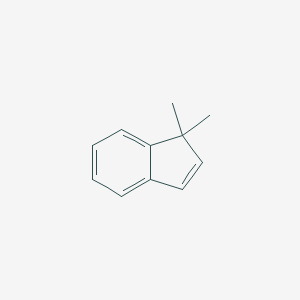

1,1-Dimethylindene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethylindene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBHEPYJVAMWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171882 | |

| Record name | 1,1-Dimethylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18636-55-0 | |

| Record name | 1,1-Dimethylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018636550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylindene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170885 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dimethylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Dimethylindene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJL498QAK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

theoretical studies of 1,1-Dimethylindene electronic structure

An In-depth Technical Guide to the Theoretical Study of 1,1-Dimethylindene's Electronic Structure

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound, a substituted indene of interest in organic synthesis.[1][2][3] As a Senior Application Scientist, this document outlines the fundamental principles and practical computational protocols necessary to elucidate the molecule's frontier molecular orbitals, electron density distribution, and spectroscopic properties. We will delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) as powerful predictive tools for understanding the molecule's intrinsic reactivity and optical characteristics. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the generated theoretical data. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply modern theoretical methods to the study of conjugated organic molecules.

Introduction: The Rationale for Theoretical Investigation

This compound is an organic compound featuring a benzene ring fused to a five-membered ring, with two methyl groups at the C1 position.[4] Its rigid, planar π-system makes it and its derivatives valuable precursors and structural motifs in materials science and medicinal chemistry.[1][5] A thorough understanding of a molecule's electronic structure is paramount as it governs its stability, reactivity, and interaction with light. The distribution of electrons within the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates its behavior as a nucleophile or electrophile and determines its UV-Visible absorption profile.[6][7]

Theoretical and computational chemistry offer a powerful, cost-effective alternative to purely experimental approaches, providing deep insights into these fundamental properties.[8][9] By employing first-principles (ab initio) methods and Density Functional Theory (DFT), we can model the electronic landscape of this compound with high accuracy.[10][11] This guide provides a detailed protocol for performing such calculations, interpreting the results, and correlating them with tangible chemical properties.

Theoretical Foundations: A Primer on Computational Methods

The electronic structure of molecules is fundamentally described by quantum mechanics. Modern computational chemistry leverages sophisticated approximations to solve the Schrödinger equation for complex systems.

-

Molecular Orbital (MO) Theory : MO theory posits that atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule.[12] These MOs have distinct energy levels, and in the ground state, electrons fill them from the lowest energy level upwards. The most critical orbitals for chemical reactivity are the "frontier orbitals": the HOMO and the LUMO. The energy gap between them (the HOMO-LUMO gap) is a key indicator of molecular stability and the energy required for electronic excitation.[6][7]

-

Density Functional Theory (DFT) : DFT is a workhorse of modern computational chemistry, offering an exceptional balance of accuracy and computational efficiency.[13] Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. A variety of "functionals" (e.g., B3LYP, CAM-B3LYP, M06-2x) are available to approximate the exchange-correlation energy, which is the most challenging component to calculate.[14]

-

Ab Initio Methods : These methods are derived directly from theoretical principles without the inclusion of experimental data.[15] Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) can offer higher accuracy than DFT for certain systems but come at a significantly greater computational cost.[8] For a molecule of this size, DFT generally provides a reliable and efficient approach for ground-state properties.

-

Time-Dependent Density Functional Theory (TD-DFT) : To study how the molecule interacts with light (i.e., its spectroscopic properties), we must model its excited electronic states. TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths, which directly correspond to the peaks in a UV-Vis absorption spectrum.[16][17]

Computational Protocol: A Validated Workflow

This section provides a step-by-step protocol for conducting a thorough theoretical analysis of this compound using the Gaussian suite of programs or a similar quantum chemistry package.[16]

Step 1: Building the Initial 3D Structure

Construct the 3D chemical structure of this compound (SMILES: CC1(C=CC2=CC=CC=C21)C) using molecular modeling software such as GaussView, Avogadro, or ChemDraw.[4] Ensure correct atom types and initial bond lengths.

Step 2: Ground State Geometry Optimization

The initial structure is not an energy minimum. We must find the lowest energy conformation.

-

Methodology : Perform a geometry optimization using DFT. A common and robust choice is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions for non-hydrogen and hydrogen atoms, respectively, which are important for describing delocalized electrons, and "(d,p)" adds polarization functions for better descriptions of bonding.[11][13]

-

Rationale : This calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable, low-energy structure. This optimized geometry is crucial, as all subsequent electronic property calculations depend on it.

Step 3: Vibrational Frequency Analysis (Protocol Validation)

To ensure the optimized structure is a true energy minimum and not a transition state, a frequency calculation must be performed at the same level of theory.

-

Methodology : Calculate the vibrational frequencies on the optimized geometry from Step 2.

-

Validation Criterion : A true minimum on the potential energy surface will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates a saddle point, and the structure must be re-optimized (e.g., by slightly distorting the geometry along the imaginary mode and re-running the optimization).

Step 4: Single-Point Energy Calculation and Frontier Orbital Analysis

With a validated ground-state structure, we can now calculate its electronic properties.

-

Methodology : Perform a single-point energy calculation using the optimized geometry. Request the generation of molecular orbital information and population analysis (e.g., using pop=full in Gaussian).[18]

-

Data Extraction : From the output, extract the energies of the HOMO and LUMO. Visualize the 3D shapes of these orbitals to understand their spatial distribution and bonding/antibonding character. Software like MOLDEN or GaussView can be used for this visualization.[18]

Step 5: Excited State Calculations for Spectroscopic Properties

To predict the UV-Vis spectrum, perform a TD-DFT calculation.

-

Methodology : Using the optimized ground-state geometry, run a TD-DFT calculation (e.g., TD-B3LYP/6-311++G(d,p)) to compute the first several singlet excited states.[16][17]

-

Data Analysis : The output will provide the excitation energies (often in eV or nm) and the oscillator strength (f) for each transition. The transitions with the highest oscillator strengths correspond to the most intense peaks in the experimental absorption spectrum.[19]

Caption: A validated workflow for the theoretical analysis of this compound.

Analysis of the Electronic Structure

The electronic structure of this compound is dominated by its π-conjugated system. The fusion of the benzene and cyclopentadiene rings creates a delocalized network of p-orbitals.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO of this compound are expected to be π-type orbitals.

-

HOMO : The Highest Occupied Molecular Orbital will be a π-bonding orbital delocalized across the fused ring system. The regions of highest electron density in the HOMO indicate the most probable sites for electrophilic attack. The energy of the HOMO is related to the ionization potential; a higher energy HOMO suggests the molecule is more easily oxidized.[7]

-

LUMO : The Lowest Unoccupied Molecular Orbital will be a π*-antibonding orbital. Its spatial distribution highlights potential sites for nucleophilic attack. The energy of the LUMO is related to the electron affinity.

-

HOMO-LUMO Gap : The energy difference between these two orbitals is a critical parameter. A smaller gap generally implies higher reactivity and a red-shift (longer wavelength) in the UV-Vis absorption spectrum, as less energy is required to promote an electron from the HOMO to the LUMO.[7]

Caption: Conceptual energy diagram of the π frontier orbitals in the indene system.

Quantitative Data Summary

The following table presents hypothetical yet representative values that would be obtained from the computational protocol described above.

| Parameter | Hypothetical Calculated Value | Significance |

| HOMO Energy | -5.85 eV | Relates to ionization potential; indicates electron-donating ability. |

| LUMO Energy | -1.20 eV | Relates to electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.65 eV | Correlates with chemical reactivity and electronic transition energy. |

| Dipole Moment | ~0.5 Debye | Indicates a slight polarity in the molecule's charge distribution. |

| λmax (from TD-DFT) | ~285 nm (f = 0.45) | Predicted wavelength of maximum UV absorption for the S0 → S1 transition. |

Correlation with Experimental Data

The true power of these theoretical studies lies in their ability to predict and rationalize experimental observations.

-

Spectroscopy : The primary predicted UV-Vis absorption peak (λmax) from TD-DFT calculations can be directly compared with experimental spectra measured in a non-polar solvent.[16] Discrepancies can often be attributed to solvent effects or the specific functional used, but the qualitative trends are generally reliable.[14]

-

Reactivity : The shape and energy of the HOMO can predict the regioselectivity of electrophilic addition reactions. Similarly, the LUMO can be used to understand reactions with nucleophiles. The overall electron density map reveals which parts of the molecule are electron-rich or electron-poor, providing a complete picture of its reactive potential.

Conclusion

The theoretical study of this compound's electronic structure provides invaluable insights that are complementary to experimental investigation. Through a validated computational workflow employing Density Functional Theory, we can reliably determine its ground-state geometry, analyze its frontier molecular orbitals, and predict its spectroscopic properties. This in-depth understanding of the molecule's electronic landscape—from the HOMO-LUMO gap to the electron density distribution—is essential for rationalizing its chemical reactivity and for the informed design of novel molecules with tailored properties for applications in drug development and materials science.

References

- Source: Chemical Communications (RSC Publishing)

-

Title: this compound | C11H12 | CID 29160 - PubChem Source: NIH PubChem URL: [Link]

-

Title: Chemical Properties of 1H-Indene, 2,3-dihydro-1,1-dimethyl- (CAS 4912-92-9) Source: Cheméo URL: [Link]

-

Title: A simple route to 2,3-benzodiazepines from substituted indenes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

-

Title: Analytical& - Analytical and Bioanalytical Electrochemistry Source: Analytical and Bioanalytical Electrochemistry URL: [Link]

-

Title: Synthesis of indenes Source: Organic Chemistry Portal URL: [Link]

-

Title: 9.5 Molecular Orbital Theory (MO Theory) | General Chemistry Source: YouTube URL: [Link]

-

Title: Quantum-chemical calculations of electronic spectra absorption: ab initio or semiempirical methods? Source: ResearchGate URL: [Link]

-

Title: Theoretical Calculations, Microwave Spectroscopy, and Ring-Puckering Vibrations of 1,1-Dihalosilacyclopent-2-enes Source: PubMed URL: [Link]

-

Title: Molecular Orbitals in the Diels-Alder Reaction Source: UC Santa Barbara URL: [Link]

-

Title: Theoretical Studies On The Electronic Structure And Spectra Properties Of 1, 1-dimethyl-2, 5-bisaryl-3, 4-diphenpylsilole Source: Globe Thesis URL: [Link]

-

Title: Spectroscopic Investigation, Photophysical Parameters and DFT Calculations of 4,4'-(1E,1'E)-2,2'-(pyrazine-2,5-diyl)bis(ethene-2,1-diyl)bis(N,N-dimethylaniline) (PENDA) in Different Solvents Source: PubMed URL: [Link]

-

Title: Visualization of Molecular Orbitals using MOLDEN Source: Sungkyunkwan University (SKKU) URL: [Link]

-

Title: Ab-initio Study on Structural, Spectroscopic, and Electronic Properties of (E)-1-(4-Methoxyanthracen-1-yl)-2-phenyldiazene Azo dyes Molecule Source: DergiPark URL: [Link]

-

Title: Theoretical studies on electron delocalization in diaminoguanidine Source: ResearchGate URL: [Link]

-

Title: Can DFT and ab initio methods describe all aspects of the potential energy surface of cycloreversion reactions? Source: OUCI URL: [Link]

-

Title: A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Syste Source: Griffith Research Online URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indene synthesis [organic-chemistry.org]

- 3. A simple route to 2,3-benzodiazepines from substituted indenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C11H12 | CID 29160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indene formation upon borane-induced cyclization of arylallenes, 1,1-carboboration, and retro-hydroboration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Can DFT and ab initio methods describe all aspects of the potential energy surface of cycloreversion reactions? [ouci.dntb.gov.ua]

- 11. Journal of Spectroscopy and Molecular Sciences » Submission » Ab-initio Study on Structural, Spectroscopic, and Electronic Properties of (E)-1-(4-Methoxyanthracen-1-yl)-2-phenyldiazene Azo dyes Molecule [dergipark.org.tr]

- 12. youtube.com [youtube.com]

- 13. abechem.com [abechem.com]

- 14. Quantum-chemical calculations of electronic spectra absorption: ab initio or semiempirical methods? | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 15. Theoretical Calculations, Microwave Spectroscopy, and Ring-Puckering Vibrations of 1,1-Dihalosilacyclopent-2-enes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spectroscopic investigation, photophysical parameters and DFT calculations of 4,4'-(1E,1'E)-2,2'-(pyrazine-2,5-diyl)bis(ethene-2,1-diyl)bis(N,N-dimethylaniline) (PENDA) in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. globethesis.com [globethesis.com]

- 18. orbitals [cmschem.skku.edu]

- 19. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

computational chemistry analysis of indenyl ligands

An In-Depth Technical Guide to the Computational Chemistry Analysis of Indenyl Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indenyl ligand, a structural analogue of the ubiquitous cyclopentadienyl (Cp) ligand, imparts unique reactivity to organometallic complexes, a phenomenon broadly termed the "indenyl effect." This accelerated reactivity, particularly in ligand substitution and catalytic processes, stems from the ligand's ability to undergo a facile haptotropic shift from an η⁵ to an η³ coordination mode, opening an associative pathway for reactions.[1][2][3] Understanding and harnessing this effect is critical for the rational design of novel catalysts and therapeutics. This guide provides a comprehensive computational framework, grounded in Density Functional Theory (DFT), for the analysis of indenyl ligand systems. We will move beyond procedural steps to explain the causality behind methodological choices, offering a self-validating protocol for researchers. This document details the theoretical underpinnings, a step-by-step computational workflow, advanced bonding analysis techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), and practical data interpretation.

The Indenyl Ligand: A Catalyst for Reactivity

While structurally similar to the cyclopentadienyl ligand, the indenyl ligand's fused benzene ring is not a passive spectator. This annulated arene ring is the key to its enhanced reactivity.[2][4] The "indenyl effect" describes the observation that substitution reactions at the metal center of an indenyl complex can be accelerated by orders of magnitude compared to the analogous Cp complex.[2][3]

This acceleration is a direct consequence of the indenyl ligand's ability to accommodate an incoming nucleophile by slipping its coordination to the metal. This process, an η⁵-to-η³ haptotropic rearrangement, temporarily opens a coordination site on the metal, allowing for an associative mechanism that is typically energetically prohibitive for 18-electron Cp systems.[1][3] The fused benzene ring provides electronic stabilization to the η³-allyl-like intermediate, lowering the energy barrier for this transformation.[5][6] Computational analysis is not merely a tool for confirmation; it is essential for dissecting the subtle energetic and electronic factors that govern this behavior.

Theoretical Foundations: Quantifying the Indenyl Effect with DFT

The central challenge in studying the indenyl effect is that the key mechanistic step—the haptotropic shift—involves a transient intermediate or transition state that is difficult to isolate and characterize experimentally. Computational chemistry, and specifically DFT, provides a powerful lens to map the entire potential energy surface of a reaction.

Early explanations for the indenyl effect focused on the gain in aromaticity in the six-membered ring as the five-membered ring slips to an η³ mode.[5] However, more rigorous computational studies have revealed a more nuanced reality. The effect is primarily a consequence of the relative metal-ligand bond strengths.[5][6] DFT calculations have demonstrated that:

-

The Metal-(η⁵-Indenyl) bond is often weaker than the corresponding Metal-(η⁵-Cp) bond.

-

The Metal-(η³-Indenyl) bond is stronger than the corresponding Metal-(η³-Cp) bond.

This combination destabilizes the η⁵ ground state and stabilizes the η³ intermediate or transition state, leading to a significantly lower activation barrier for the haptotropic shift and, consequently, faster reaction rates.[6]

The Computational Workflow: A Practical Protocol

A robust computational analysis of an indenyl complex follows a structured, multi-step process. This protocol ensures that the results are physically meaningful and reproducible.

Experimental Protocol: Step-by-Step DFT Calculation

-

System Preparation:

-

Input Geometry: Begin with an initial 3D structure. The best source is an experimental crystal structure (e.g., from the Cambridge Structural Database). If unavailable, use a molecular builder and perform an initial, low-level optimization with a molecular mechanics force field.

-

Define Charge and Multiplicity: Correctly specify the total charge of the complex and its spin multiplicity (e.g., singlet for most closed-shell systems).

-

-

Method Selection (The 'Route Card'):

-

Theory: Specify the DFT functional. The B3LYP functional is a widely used hybrid functional, but for organometallics, functionals from the M06 suite or dispersion-corrected functionals like B3LYP-D3(BJ) often provide higher accuracy.

-

Basis Set: A mixed basis set approach is standard. For the transition metal, use a basis set with effective core potentials (ECPs) like LANL2DZ or the Stuttgart-Dresden (SDD) basis sets. For main-group elements (C, H, O, etc.), Pople-style basis sets like 6-31G(d) or the more robust def2-SVP are appropriate.

-

Solvation: If the reaction occurs in solution, include a continuum solvation model like the Polarizable Continuum Model (PCM).

-

-

Geometry Optimization:

-

Perform a full geometry optimization using a keyword like Opt. This calculation will iteratively adjust the atomic positions to find a stationary point on the potential energy surface. For complex systems, Opt=tight and Int=ultrafine keywords can ensure a more rigorous convergence.

-

-

Frequency Analysis:

-

Run a frequency calculation (Freq) on the optimized geometry. This is a critical validation step.

-

Verification: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state.

-

Thermodynamics: The output provides zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are essential for calculating accurate reaction energies.

-

-

Transition State (TS) Search:

-

To model the η⁵-to-η³ slip, a TS search is required. This is often the most challenging step.

-

Method: Use a method like Berny optimization (Opt=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method.

-

Validation: A valid TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the ligand slip).

-

Advanced Bonding Analysis: From Numbers to Chemical Insight

Once geometries and energies are obtained, deeper analysis is required to understand the electronic structure.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the canonical molecular orbitals into a set that corresponds to the chemist's intuitive Lewis structure picture of localized bonds, lone pairs, and core orbitals.[7][8]

-

Why it's useful for Indenyls: NBO provides a quantitative description of the metal-ligand bonding. It can detail the donor-acceptor interactions between the filled π-orbitals of the indenyl ligand and the empty d-orbitals of the metal. By comparing the NBO analysis of the η⁵ and η³ structures, one can precisely track how the bonding and atomic charges change during the haptotropic shift.

-

Protocol: NBO analysis is typically requested with a keyword like Pop=NBO in Gaussian. The output provides a breakdown of the Lewis structure, atomic charges, and a second-order perturbation theory analysis of donor-acceptor interactions, which quantifies the strength of orbital delocalizations.[7]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM, or Bader analysis, partitions the total electron density of a molecule into atomic basins.[9][10] The connections between these basins are analyzed at so-called bond critical points (BCPs).

-

Why it's useful for Indenyls: QTAIM provides an unambiguous definition of bonding interactions. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP between the metal and the indenyl carbons characterize the nature of the bond.

-

Shared-shell (covalent) interactions typically show high ρ and a large, negative ∇²ρ.

-

Closed-shell (ionic or van der Waals) interactions show low ρ and a positive ∇²ρ. Organometallic bonds in indenyl complexes are often in the intermediate "transit" region, and QTAIM can quantify this character.

-

-

Protocol: QTAIM analysis requires a wavefunction file (.wfn or .wfx) generated by the DFT calculation. This file is then used as input for a dedicated analysis program like AIMAll.

Case Study: Comparing Indenyl vs. Cyclopentadienyl

Let's consider a hypothetical associative substitution on a [Ligand-Rh(CO)2] complex. DFT calculations (B3LYP-D3/def2-SVP) are used to model the energy profile for the haptotropic slip, the key step in enabling the reaction.

Table 1: Key Geometric and Energetic Parameters

| Parameter | [Cp-Rh(CO)2] | [Ind-Rh(CO)2] | Causality & Insight |

| Ground State (η⁵) | |||

| Rh-Centroid Distance (Å) | 2.25 | 2.30 | The slightly longer distance in the indenyl complex suggests a weaker M-L bond in the ground state.[6] |

| Transition State (η³-like) | |||

| Haptotropic Slip Barrier (kcal/mol) | 25.4 | 9.8 | The significantly lower barrier for the indenyl complex is the quantitative origin of the indenyl effect, enabling a rapid equilibrium between η⁵ and η³ forms.[11] |

Table 2: QTAIM Analysis at the Metal-Carbon Bond Critical Points (BCP)

| Parameter | [Cp-Rh(CO)2] (η⁵) | [Ind-Rh(CO)2] (η⁵) | Causality & Insight |

| Electron Density, ρ(r) (a.u.) | 0.075 | 0.071 | Lower electron density at the BCP for the indenyl complex is consistent with the weaker, more labile M-L bond predicted by the energetic data. |

| Laplacian, ∇²ρ(r) (a.u.) | +0.21 | +0.23 | The positive values indicate a depletion of charge at the BCP, characteristic of interactions with significant closed-shell or ionic character, typical for d-block organometallics. |

The data clearly illustrates the core principles. The indenyl complex has a weaker M-L bond in the ground state and a much more accessible pathway to slip into an η³ coordination mode. This synergy dramatically accelerates its reactivity compared to the cyclopentadienyl analogue.

Conclusion

The computational analysis of indenyl ligands is a cornerstone of modern organometallic chemistry and catalyst design. A well-executed DFT study provides more than just numbers; it delivers fundamental chemical insight into the electronic and steric factors that drive the indenyl effect. By following a rigorous workflow—from model building and method selection to advanced bonding analysis—researchers can reliably dissect reaction mechanisms, quantify activation barriers, and characterize the subtle nature of metal-ligand bonding. This predictive power enables the in silico design of next-generation catalysts and molecular agents with precisely tuned reactivity, accelerating the pace of discovery in chemical synthesis and drug development.

References

-

Mrózek, O., Vinklárek, J., Růžičková, Z. and Honzíček, J. (2016), Indenyl Compounds with Constrained Hapticity: The Effect of Strong Intramolecular Coordination. Eur. J. Inorg. Chem., 2016: 5250–5264. [Link]

-

Orian, L., Swart, M., & Bickelhaupt, F. M. (2014). Indenyl effect due to metal slippage? Computational exploration of rhodium-catalyzed acetylene [2+2+2] cyclotrimerization. ChemPhysChem, 15(1), 219-28. [Link]

-

Pet, A. M., et al. (2020). Comparison of the Electronic Properties of Diethynylferrocene-Bridged Titanocene Complexes with Cyclopentadienyl and Indenyl Ligands. Organometallics, 39(4), 526-535. [Link]

-

Ye, B. H., & Cramer, N. (2020). The Indenyl Effect: Accelerated C−H Amidation of Arenes via Ind*Rh Nitrene Transfer Catalysis. Angewandte Chemie International Edition, 59(32), 13463-13468. [Link]

-

Orian, L., Swart, M., & Bickelhaupt, F. M. (2014). Indenyl effect due to metal slippage? Computational exploration of rhodium-catalyzed acetylene [2+2+2] cyclotrimerization. ChemPhysChem, 15(1), 219-28. [Link]

-

Malenov, D. P., & Zarić, S. D. (2020). Stacking Interactions between Indenyl Ligands of Transition Metal Complexes. Coordination Chemistry Reviews, 420, 213427. [Link]

-

Rossi, M., et al. (2022). Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands. Dalton Transactions, 51(27), 10473-10484. [Link]

-

Veiros, L. F., & Calhorda, M. J. (2000). The nature of the indenyl effect. Journal of Organometallic Chemistry, 607(1-2), 1-10. [Link]

-

Ronzani, F., et al. (2018). Indenyl and Allyl Palladate Complexes Bearing N‐Heterocyclic Carbene Ligands: an Easily Accessible Class of New Anticancer Dru. Chemistry – A European Journal, 24(53), 14197-14207. [Link]

-

Calhorda, M. J., & Veiros, L. F. (2007). Indenyl effect in dissociative reactions. Nucleophilic substitution in iron carbonyl complexes: A case study. Journal of Organometallic Chemistry, 692(7), 1421-1428. [Link]

-

Trost, B. M., & Ryan, M. C. (2017). Indenylmetal Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 56(11), 2862-2879. [Link]

-

Al-Warhi, T., et al. (2022). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Journal of King Saud University - Science, 34(3), 101880. [Link]

-

Rodríguez-López, J., et al. (2015). Toward the Prediction of Activity in the Ethylene Polymerisation of ansa-Bis(indenyl) Zirconocenes: Effect of the Stereochemistry and Hydrogenation of the Indenyl Moiety. ChemistryPlusChem, 80(5), 834-844. [Link]

-

Hannah, M. R., et al. (2001). The indenyl effect on d0 organotransition metal complex LMCT luminescence: Synthesis, structural characterization, cyclic voltammetry, spectroscopic studies, and TD-DFT computations on (η5-permethylindenyl)tetrachlorotantalum(V), and comparison to (η5-pentamethylcyclopentadienyl)tetrachlorotantalum(V). Inorganica Chimica Acta, 317(1-2), 22-35. [Link]

-

Thomas, B. J., et al. (1996). A New Class of Chiral Bridged Metallocene: Synthesis, Structure, and Olefin (Co)polymerization Behavior of rac- and meso-1,2-CH2CH2{4-(7-Me-indenyl)}2ZrCl2. Journal of the American Chemical Society, 118(46), 11666-11667. [Link]

-

Wondimagegn, T., Wang, D., Razavi, A., & Ziegler, T. (2008). Computational Design of C2-Symmetric Metallocene-Based Catalysts for the Synthesis of High Molecular Weight Polymers from Ethylene/Propylene Copolymerization. Organometallics, 27(24), 6466-6474. [Link]

-

Nemdili, H., & Benaida, A. (2020). Nature of the chemical bonding and electronic structure of the indenyl fused π-system: A DFT overview. Journal of Organometallic Chemistry, 910, 121133. [Link]

-

Gardner, B. M., et al. (2015). Synthesis, characterisation, and magnetic properties of a permethylindenyl manganocene. Dalton Transactions, 44(32), 14227-14231. [Link]

-

Menjón, B., et al. (2020). Topological Analysis of the Electron Density in the Carbonyl Complexes M(CO)8 (M = Ca, Sr, Ba). Inorganic Chemistry, 59(2), 1195-1203. [Link]

-

Santi, S., et al. (2007). Tuning the Electronic Communication in Heterobimetallic Mixed‐Valence Ions of (1, 8‐Diethynylanthracene)‐Bridged Cyclopentadienyl Ruthenium and Indenyl Rhodium Isomers. Chemistry – A European Journal, 13(7), 1955-1968. [Link]

-

Vanka, K., & Ziegler, T. (2002). Effect of Ligand Structure on Olefin Polymerization by a Metallocene/Borate Catalyst: A Computational Study. Organometallics, 21(9), 1877-1887. [Link]

-

Wikipedia. (n.d.). Transition metal indenyl complex. Retrieved from [Link]

-

Orian, L., & Tubaro, C. (2021). In Silico Acetylene [2+2+2] Cycloadditions Catalyzed by Rh/Cr Indenyl Fragments. Molecules, 26(11), 3291. [Link]

-

Yu, G., et al. (2021). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry, 19(42), 9204-9218. [Link]

-

Trost, B. M., & Ryan, M. C. (2017). Indenylmetal Catalysis in Organic Synthesis. Angewandte Chemie International Edition, 56(11), 2862-2879. [Link]

-

Scherer, H. (n.d.). Natural Bond Orbital (NBO) Analysis. University of Augsburg. Retrieved from [Link]

-

Khan, D. A. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]

-

Al-Otaibi, J. S., et al. (2019). QTAIM and NBO Analysis of a New Oxidative Salt Of1,1/-(Ethane-1, 2-Diyl) Dipyridiniumbisiodate. Oriental Journal of Chemistry, 35(1), 1-10. [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

-

Jablonka, K. M., et al. (2023). Multi-level QTAIM-Enriched Graph Neural Networks for Resolving Properties of Transition Metal Complexes. ChemRxiv. [Link]

-

ResearchGate. (n.d.). QTAIM analysis of the complexes 2, 4, and 6. Retrieved from [Link]

-

Honzíček, J., et al. (2015). Novel indenyl ligands bearing electron-withdrawing functional groups. Dalton Transactions, 44(42), 18476-18487. [Link]

-

Bioinformatics Insights. (2024). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]

-

Weinhold, F. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin-Madison. Retrieved from [Link]

-

The Chemist's Compendium. (2023). Basics of performing DFT calculations with Q-Chem. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]

- 4. Indenylmetal Catalysis in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. The nature of the indenyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NBO [cup.uni-muenchen.de]

- 8. q-chem.com [q-chem.com]

- 9. cup.lmu.de [cup.lmu.de]

- 10. QTAIM and NBO Analysis of a New Oxidative Salt Of1,1/-(Ethane-1, 2-Diyl) Dipyridiniumbisiodate – Oriental Journal of Chemistry [orientjchem.org]

- 11. Indenyl effect due to metal slippage? Computational exploration of rhodium-catalyzed acetylene [2+2+2] cyclotrimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 1,1-Dimethylindene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,1-dimethylindene, a significant scaffold in organic synthesis and medicinal chemistry. Eschewing a conventional format, this document is structured to logically present the scientific narrative, beginning with the foundational chemistry of the indene core and culminating in the specific methodologies developed for the synthesis of its 1,1-dimethyl derivative. We will delve into the key chemical transformations, offering detailed experimental protocols and mechanistic insights, grounded in authoritative literature. This guide is intended to be a valuable resource for researchers, providing both historical context and practical synthetic knowledge.

The Genesis of a Scaffold: Early Explorations of the Indene Core

The story of this compound is intrinsically linked to the broader history of indene chemistry. The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, was first isolated from coal tar in the late 19th century. Early pioneers in organic chemistry were quick to explore the reactivity of this novel structure.

A landmark contribution to the synthesis of the indene skeleton was made by Perkin and Révay in 1894. Their work on the synthesis of indene and its saturated analogue, hydrindene, laid the groundwork for future explorations into substituted indene derivatives. While their research did not specifically address this compound, it established fundamental cyclization strategies that would later be adapted for its synthesis.

The Emergence of this compound: A Retrosynthetic Perspective

The first synthesis of this compound is not as clearly documented as that of its parent structure. However, a logical and historically prevalent synthetic strategy involves a two-step sequence starting from the corresponding ketone, 3,3-dimethylindan-1-one. This retrosynthetic approach is outlined below:

Caption: Retrosynthetic analysis of this compound.

This pathway highlights two key transformations: the reduction of a ketone to an alcohol and the subsequent acid-catalyzed dehydration to form the alkene.

The Keystone Precursor: Synthesis of 3,3-Dimethylindan-1-one

The synthesis of the crucial precursor, 3,3-dimethylindan-1-one, is a classic example of intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of a suitable acyl chloride in the presence of a Lewis acid catalyst.

Mechanistic Pathway of Intramolecular Friedel-Crafts Acylation

The generally accepted mechanism for this cyclization proceeds through the following steps:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular fashion. This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (the sigma complex).

-

Rearomatization: A base (often the AlCl₄⁻ complex) removes a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the ring and yielding the cyclic ketone.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 3,3-Dimethylindan-1-one

This protocol is adapted from established methodologies for Friedel-Crafts acylations.

Materials:

-

3-Phenyl-3-methylbutanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-phenyl-3-methylbutanoic acid in a minimal amount of anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours or until the evolution of gas ceases.

-

Friedel-Crafts Cyclization: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM. Slowly add the freshly prepared acyl chloride solution to the AlCl₃ suspension at 0 °C with vigorous stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,3-dimethylindan-1-one.

Reduction to 1,1-Dimethyl-1-indanol: Unveiling the Alcohol Intermediate

The second step in the classical synthesis of this compound is the reduction of the ketone functionality of 3,3-dimethylindan-1-one to the corresponding secondary alcohol, 1,1-dimethyl-1-indanol.

Choice of Reducing Agent: A Matter of Selectivity and Practicality

Several reducing agents can accomplish this transformation. A common and effective choice in a laboratory setting is sodium borohydride (NaBH₄). It is a mild and selective reducing agent for aldehydes and ketones, and it is safer and easier to handle than more powerful reagents like lithium aluminum hydride (LiAlH₄).

The mechanism of ketone reduction with sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide during the work-up yields the alcohol.

Caption: Mechanism of ketone reduction with sodium borohydride.

Experimental Protocol: Synthesis of 1,1-Dimethyl-1-indanol

Materials:

-

3,3-Dimethylindan-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), dilute solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Reduction: Dissolve 3,3-dimethylindan-1-one in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 equivalents) portion-wise with stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

-

Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3) and gas evolution ceases. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and filter. Remove the solvent using a rotary evaporator to yield the crude 1,1-dimethyl-1-indanol, which can be used in the next step without further purification or can be purified by recrystallization.

The Final Transformation: Dehydration to this compound

The final step in this historical synthesis is the acid-catalyzed dehydration of 1,1-dimethyl-1-indanol to form the target molecule, this compound.

Mechanistic Considerations: An E1 Elimination Pathway

The acid-catalyzed dehydration of a secondary alcohol typically proceeds through an E1 (elimination, unimolecular) mechanism.

-

Protonation of the Hydroxyl Group: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation intermediate.

-

Deprotonation and Alkene Formation: A weak base (e.g., water or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon atom, leading to the formation of a double bond and regenerating the acid catalyst.

1,1-Dimethylindene reaction mechanism with electrophilic reagents

An In-depth Technical Guide to the Reaction Mechanism of 1,1-Dimethylindene with Electrophilic Reagents

Abstract

This technical guide provides a comprehensive examination of the reaction mechanisms between this compound and various electrophilic reagents. As a substituted indene, this molecule presents a unique case for studying electrophilic additions due to the formation of a highly stabilized tertiary, benzylic carbocation intermediate. This guide, intended for researchers, scientists, and professionals in drug development, delves into the causality behind reaction pathways, regioselectivity, and potential molecular rearrangements. We will explore key reactions including hydrohalogenation, halogenation, and acid-catalyzed hydration, supported by detailed mechanistic diagrams and experimental considerations.

Introduction: The Unique Reactivity of this compound

This compound is an unsaturated hydrocarbon featuring a five-membered ring fused to a benzene ring. The key to its reactivity lies in the carbon-carbon double bond within the five-membered ring, which acts as a nucleophile, making it susceptible to attack by electrophiles.[1][2] Unlike simple alkenes, the structure of this compound dictates that electrophilic attack will lead to the formation of a carbocation that is both tertiary and benzylic. This exceptional stability is the primary determinant of the reaction's regioselectivity and subsequent mechanistic pathways. Understanding these reactions is crucial for the controlled synthesis of functionalized indane derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Core Principles of Electrophilic Addition to this compound

The fundamental mechanism of electrophilic addition to an alkene involves a two-step process.[2][3]

-

Electrophilic Attack: The electron-rich π bond of the alkene attacks an electrophile (E+), forming a new sigma bond and leaving a positively charged carbon atom—a carbocation intermediate.

-

Nucleophilic Capture: A nucleophile (Nu-) attacks the electrophilic carbocation, forming a second sigma bond and yielding the final addition product.

For this compound, the initial electrophilic attack occurs at the C2 position of the indene ring. This is a critical feature driven by the need to generate the most stable possible carbocation.

Formation of a Highly Stabilized Carbocation

When the electrophile adds to the C2 carbon, the positive charge forms on the C3 carbon. This carbocation is exceptionally stable for two key reasons:

-

Tertiary: The C3 carbon is bonded to three other carbon atoms (the C2, the ipso-carbon of the benzene ring, and a methyl group carbon), which stabilize the positive charge through an inductive effect.

-

Benzylic: The carbocation is adjacent to the benzene ring, allowing the positive charge to be delocalized across the aromatic system through resonance.

This inherent stability minimizes the likelihood of carbocation rearrangements, such as hydride or alkyl shifts, which are common in systems where a less stable carbocation can isomerize to a more stable one.[4][5]

Caption: General mechanism of electrophilic addition to this compound.

Specific Reaction Mechanisms with Electrophilic Reagents

Hydrohalogenation: Addition of Hydrogen Halides (HX)

The reaction of this compound with hydrogen halides like HBr or HCl is a classic example of an electrophilic addition that follows Markovnikov's rule.[6][7][8] This rule states that the hydrogen atom adds to the carbon with more hydrogen substituents, while the halide adds to the more substituted carbon.[9] The rationale is the formation of the most stable carbocation intermediate.

Mechanism:

-

The π bond of this compound attacks the electrophilic proton of the hydrogen halide. The proton adds to the C2 position.

-

This generates the stable tertiary, benzylic carbocation at the C3 position.

-

The halide anion (X⁻), acting as a nucleophile, attacks the carbocation at C3 to form the final 3-halo-1,1-dimethylindane product.

Caption: Mechanism of hydrohalogenation of this compound.

Halogenation: Addition of Dihalogens (X₂)

The addition of bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds through a different intermediate—a cyclic halonium ion—rather than an open carbocation.[10] This has significant stereochemical implications.

Mechanism:

-

The approaching dihalogen molecule (e.g., Br₂) becomes polarized by the electron-rich double bond.

-

The alkene attacks one bromine atom, displacing the other as a bromide ion (Br⁻). Simultaneously, a lone pair on the attacking bromine atom forms a bond back to the other carbon of the original double bond, creating a three-membered ring called a bromonium ion.

-

The bromide ion then attacks one of the carbons of the bromonium ion from the side opposite the ring (backside attack). This nucleophilic attack opens the ring.

This backside attack results in anti-addition, where the two halogen atoms are added to opposite faces of the original double bond.

Caption: Mechanism of bromine addition to this compound.

Acid-Catalyzed Hydration: Addition of Water

In the presence of a strong acid catalyst (like H₂SO₄), water can be added across the double bond to form an alcohol.[11][12] This reaction also proceeds via a carbocation intermediate and follows Markovnikov's rule.

Mechanism:

-

The alkene is protonated by a hydronium ion (H₃O⁺), which is formed from the acid catalyst in water. The proton adds to C2, forming the stable tertiary, benzylic carbocation at C3.[13]

-

A water molecule, acting as a nucleophile, attacks the carbocation.

-

This forms a protonated alcohol (an oxonium ion).

-

Another water molecule acts as a base to deprotonate the oxonium ion, yielding the final alcohol product (1,1-dimethylindan-3-ol) and regenerating the hydronium ion catalyst.

Caption: Mechanism of acid-catalyzed hydration of this compound.

Data Summary and Experimental Protocols

Summary of Reactions

| Reaction | Reagent(s) | Intermediate | Regioselectivity | Major Product |

| Hydrohalogenation | HBr, HCl, HI | Carbocation | Markovnikov | 3-Halo-1,1-dimethylindane |

| Halogenation | Br₂, Cl₂ | Halonium Ion | N/A (anti-addition) | trans-2,3-Dihalo-1,1-dimethylindane |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Carbocation | Markovnikov | 1,1-Dimethylindan-3-ol |

Example Experimental Protocol: Bromination of an Indene Derivative

This protocol is adapted from standard procedures for the bromination of alkenes and serves as a representative example.[14]

Objective: To synthesize trans-2,3-dibromo-1,1-dimethylindane from this compound.

Materials:

-

This compound

-

Liquid Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or other inert solvent

-

10% aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath, separatory funnel, round-bottom flask, magnetic stirrer

Procedure:

-

Setup: Dissolve this compound in a suitable volume of dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0°C.

-

Bromine Addition: Slowly add a stoichiometric equivalent of liquid bromine dissolved in dichloromethane to the stirring solution. The addition should be dropwise to control the reaction temperature. The characteristic red-brown color of bromine should disappear as it reacts.

-

Reaction Monitoring: Continue stirring the mixture in the ice bath for 30 minutes after the bromine addition is complete. The persistence of a faint yellow color indicates the reaction is nearing completion.

-

Work-up: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. The color of the solution should become colorless.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and then brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure trans-2,3-dibromo-1,1-dimethylindane.

Conclusion

The electrophilic reactions of this compound are governed by the remarkable stability of the tertiary, benzylic carbocation intermediate that forms upon initial electrophilic attack at the C2 position. This stability dictates the regioselectivity of reactions like hydrohalogenation and acid-catalyzed hydration, ensuring strict adherence to Markovnikov's rule. In the case of halogenation, the mechanism proceeds through a cyclic halonium ion, leading to stereospecific anti-addition. A thorough understanding of these mechanistic principles is paramount for synthetic chemists aiming to leverage the this compound scaffold for the development of novel molecules in various scientific fields.

References

-

Wikipedia. Hydrohalogenation. [Link]

-

eGyanKosh. CARBOCATIONS: REARRANGEMENT REACTIONS. [Link]

-

Allen Institute. Rearrangement Reaction: Types, Important Reactions and FAQs. [Link]

-

Khan Academy. Hydrohalogenation. [Link]

-

eCampusOntario Pressbooks. 3.2.1 – Hydrohalogenation of Alkenes. [Link]

-

Master Organic Chemistry. Introduction to Rearrangement Reactions. [Link]

-

Chemistry LibreTexts. 10.9: Hydrohalogenation—Electrophilic Addition of HX. [Link]

-

Various Authors. Rearrangement Reactions. [Link]

-

Chemistry LibreTexts. Carbocation Rearrangements. [Link]

-

Chemistry Steps. Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]

-

Chemistry LibreTexts. 14.1: Electrophilic Addition to Alkenes. [Link]

-

Chemistry LibreTexts. 1.31: Electrophilic Substitution. [Link]

-

Chemistry LibreTexts. 7.8: Electrophilic Addition Reactions of Alkenes. [Link]

-

Chemistry LibreTexts. 8.5: Hydration of Alkenes - Addition of H₂O by Oxymercuration. [Link]

-

Chad's Prep. 8.3a Acid Catalyzed Hydration. [Link]

-

Frank Wong. Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. [Link]

-

Chemistry LibreTexts. Reactions of Alkenes with Bromine. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 7.7 Electrophilic Addition Reactions of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Rearrangement Reaction: Types, Important Reactions and FAQs [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hydrohalogenation - Wikipedia [en.wikipedia.org]

- 7. leah4sci.com [leah4sci.com]

- 8. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

understanding the indenyl effect in organometallic chemistry

An In-Depth Technical Guide to the Indenyl Effect in Organometallic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indenyl effect is a cornerstone principle in organometallic chemistry that describes the dramatically enhanced rates of ligand substitution reactions for metal complexes containing an η⁵-indenyl ligand compared to their η⁵-cyclopentadienyl (Cp) analogues.[1][2][3] This phenomenon, which can accelerate reactions by factors of up to 10⁸, is not merely a chemical curiosity but a powerful tool leveraged in the rational design of catalysts and reactive metal species.[1][4] The effect stems from the unique ability of the indenyl ligand's fused benzo ring to stabilize the transition state of associative substitution reactions through a facile haptotropic rearrangement, or "ring slippage," from an η⁵ to an η³ coordination mode. This guide provides a comprehensive exploration of the indenyl effect, from its mechanistic underpinnings and quantitative analysis to the experimental protocols used to study it and its applications in catalysis.

The Mechanistic Foundation: Haptotropic Rearrangement and Associative Substitution

The reactivity of 18-electron organometallic complexes is often kinetically limited, as associative ligand substitution would require passing through a high-energy 20-electron intermediate.[1][2] Dissociative pathways, while possible, can also have high activation barriers. Indenyl complexes circumvent this limitation. The indenyl effect is an explanation for the enhanced rates of substitution, which proceed readily through an associative pathway.[1][3]

The key to this enhanced reactivity lies in the structure of the indenyl ligand—a cyclopentadienyl ring fused to a benzene ring.[5] This fusion allows the ligand to undergo a low-energy haptotropic shift, changing its coordination to the metal center.

-

η⁵ (Pentahapto) Coordination: The ligand is bound to the metal through all five carbons of the five-membered ring, contributing 6 electrons. This is the ground state for most indenyl complexes.

-

η³ (Trihapto) Coordination: The ligand "slips" so that it is bound through only three carbons in an allylic fashion, contributing 4 electrons. This slippage frees up a coordination site on the metal, allowing it to accept an incoming nucleophilic ligand without exceeding the 18-electron count in the transition state.

The crucial factor that facilitates this η⁵ to η³ rearrangement is the energetic stabilization provided by the fused benzene ring.[1][6] When the five-membered ring slips to an η³ mode, the six-membered ring regains full aromatic character, which provides a significant thermodynamic driving force that lowers the activation energy of the substitution reaction.[1][2][4] The analogous cyclopentadienyl ligand lacks this stabilizing feature, making ring slippage energetically far more demanding.

Competing Mechanistic Pathways

Kinetic data support two primary mechanisms for this associative substitution process.[1][2]

-

The Hart-Davis and Mawby Mechanism (Concerted): This mechanism proposes a concerted process where the incoming nucleophile attacks the metal center at the same time as the indenyl ligand undergoes the η⁵ to η³ transition.[1][2]

-

The Basolo Mechanism (Pre-Equilibrium): This pathway involves a rapid, pre-equilibrium step where the η⁵-indenyl complex isomerizes to its η³-indenyl form. The subsequent rate-limiting step is the attack of the nucleophile on the coordinatively unsaturated η³ intermediate.[1][2]

Quantifying the Indenyl Effect: A Tale of Enhanced Reaction Rates

The magnitude of the indenyl effect is not constant; it depends on the metal center, the ancillary ligands, and the reaction conditions. However, the rate enhancements are consistently significant and often spectacular. Early work by Hart-Davis and Mawby in 1969 first identified the effect, noting a modest but clear rate increase.[7] Later studies, particularly by Basolo, revealed the true potential of this phenomenon, documenting rate enhancements of up to 100 million times.[1][4]

| Metal Complex System | Reaction Type | Rate Enhancement Factor (kInd / kCp) | Reference |

| Rh(η⁵-L)(CO)₂ | CO substitution with PPh₃ | ~10⁸ | [1][4] |

| Fe(η⁵-L)(CO)₂I | CO substitution with P(OEt)₃ | ~575 | [1] |

| (η⁵-L)Mo(CO)₃CH₃ | Phosphine-induced insertion | ~10¹ | [6][7] |

Table 1: Comparative rate enhancements illustrating the indenyl effect.

Experimental Analysis: From Synthesis to Kinetic Measurement

Investigating the indenyl effect requires a systematic approach combining synthesis, kinetic analysis, and structural characterization.

Synthesis of Transition Metal Indenyl Complexes

The synthesis of indenyl complexes is typically straightforward and analogous to that of their cyclopentadienyl counterparts. The general procedure involves deprotonation of indene followed by a salt metathesis reaction.

Protocol 1: General Synthesis of a Lithium Indenide and Subsequent Metalation

Materials:

-

Indene (C₉H₈)

-

Anhydrous solvent (e.g., THF, Diethyl Ether)

-

Strong base (e.g., n-Butyllithium solution in hexanes)

-

Anhydrous metal halide (e.g., MClₓ)

-

Standard Schlenk line and inert atmosphere (N₂ or Ar) equipment

Procedure:

-

Inert Atmosphere: Assemble and flame-dry all glassware under vacuum, then backfill with an inert atmosphere. Maintain a positive pressure of inert gas throughout the procedure.

-

Solvent and Reagent Preparation: Transfer anhydrous THF to a Schlenk flask via cannula. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add indene to the cooled THF. Slowly add one equivalent of n-butyllithium dropwise via syringe. The solution will typically change color, indicating the formation of the indenyl anion. Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. This generates a solution of lithium indenide (LiC₉H₇).[1][8]

-

Metalation: In a separate Schlenk flask, prepare a slurry of the anhydrous metal halide in THF. Cool this slurry to an appropriate temperature (often -78 °C to prevent side reactions).

-

Salt Metathesis: Slowly transfer the lithium indenide solution to the metal halide slurry via cannula.[1]

-

Reaction and Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or NMR. Upon completion, the solvent is removed under vacuum. The resulting solid is then extracted with a suitable solvent (e.g., dichloromethane, toluene) and filtered to remove lithium chloride salts. The product is typically purified by crystallization or chromatography.

Causality: The use of a strong, non-nucleophilic base like n-BuLi is critical for the clean deprotonation of the relatively acidic C-H bond of the cyclopentadienyl ring of indene. The salt metathesis step is driven by the formation of a thermodynamically stable salt byproduct, typically LiCl.

Kinetic Measurements

To quantify the indenyl effect, reaction rates are measured under controlled conditions, often using spectroscopic methods.

Protocol 2: Kinetic Analysis of Ligand Substitution by ³¹P NMR Spectroscopy

Objective: To determine the rate constant for the substitution of a ligand (e.g., CO) by a phosphine ligand (L').

Methodology:

-

Sample Preparation: In an NMR tube under an inert atmosphere, dissolve a known concentration of the indenyl metal complex in a suitable deuterated solvent.

-

Pseudo-First-Order Conditions: Add a large excess (e.g., >10 equivalents) of the incoming phosphine ligand (L'). This ensures that the concentration of L' remains effectively constant throughout the reaction, simplifying the rate law to pseudo-first-order with respect to the metal complex.

-

Data Acquisition: Place the NMR tube in the spectrometer, which has been pre-thermostatted to the desired reaction temperature. Acquire ³¹P{¹H} NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the free phosphine ligand and the phosphine ligand in the product complex. The concentration of the reactant metal complex at time t, [M]t, can be calculated from the initial concentration and the relative integration of the product signal.

-

Rate Law Determination: Plot ln([M]t / [M]₀) versus time. For a pseudo-first-order reaction, this plot should yield a straight line with a slope of -kobs, where kobs is the observed rate constant.

-

Comparison: Repeat the experiment under identical conditions with the analogous cyclopentadienyl complex to determine its kobs. The ratio of these observed rate constants provides a quantitative measure of the indenyl effect.

Structural and Spectroscopic Characterization

-

X-ray Crystallography: Provides definitive, static proof of coordination modes. In indenyl complexes, crystallographic data can reveal a "slip-fold" distortion, where the indenyl ligand is bent along the C3a-C7a bond axis.[6] This distortion is direct evidence of a structure partway along the reaction coordinate from η⁵ to η³ and can be correlated with M-C bond lengths.[6][9]

-

NMR Spectroscopy: Variable-temperature NMR is a powerful tool for studying the dynamic behavior of indenyl ligands in solution.[8][10] Haptotropic shifts can be observed through changes in the chemical shifts and coupling constants of the indenyl protons, particularly H1 and H3 on the five-membered ring.[8] The coalescence of signals at higher temperatures can be used to calculate the energy barriers for ligand rotation and slippage.[8]

Applications in Catalysis and Beyond

The ability of the indenyl ligand to open up a coordination site via an associative mechanism makes it highly valuable in catalyst design. By facilitating rapid ligand substitution, catalysts can achieve higher turnover frequencies.

-

Polymerization Catalysis: Indenyl-containing metallocenes, such as bis(indenyl)zirconium dichloride, are important precursors for Ziegler-Natta catalysts used in olefin polymerization.[1] The substitution patterns on the indenyl ring can be used to control the stereochemistry of the resulting polymer.

-

C-H Activation: The indenyl effect has been exploited in rhodium-catalyzed C-H amidation reactions.[11][12] The use of an indenyl-derived catalyst significantly accelerated the reaction compared to its Cp* analogue, particularly for substrates with weakly coordinating directing groups.[12][13]

-

Cross-Coupling and Hydroamination: Indenyl complexes of various metals have demonstrated superior activity in cross-coupling reactions and intramolecular hydroamination compared to their Cp counterparts, attributed to the accelerated catalytic cycles.[5][6][9]

-

Drug Development: While less direct, the principles underpinning the indenyl effect are relevant to medicinal inorganic chemistry. The design of metal-based drugs often requires careful tuning of ligand substitution kinetics to control how the complex interacts with biological targets. Recent studies have begun to explore the antiproliferative activity of novel Pd(II)-indenyl derivatives against cancer cells, highlighting a potential future application.[9]

Conclusion

The indenyl effect is a powerful demonstration of how subtle ligand modifications can lead to profound changes in chemical reactivity. By providing a low-energy associative pathway for ligand substitution, the indenyl ligand transforms kinetically inert 18-electron complexes into highly reactive species. This principle has been instrumental in advancing the field of organometallic catalysis, enabling the development of more efficient and selective catalysts for a wide range of organic transformations. For researchers in materials science, catalysis, and drug development, a thorough understanding of the indenyl effect provides a critical tool for the rational design of next-generation metal complexes with tailored reactivity.

References

-

Wikipedia. Transition metal indenyl complex. [Link]

-

Alchetron. Indenyl effect. [Link]

-

Yao, C., et al. (2021). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry, 19(45), 9831-9849. [Link]

-

Doucet, H., & Ohkuma, T. (2018). Indenylmetal Catalysis in Organic Synthesis. PMC - NIH. [Link]

-

Yao, C., et al. (2021). Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties. Organic & Biomolecular Chemistry. [Link]

-

Veiros, L. F., & Calhorda, M. J. (2002). The nature of the indenyl effect. Chemistry, 8(4), 868-75. [Link]

-

Cowley, A. H., & Park, J. S. (1997). Comparison of Isoelectronic Cyclopentadienyl, Indenyl, and Hydrotris(3,5-dimethylpyrazolyl)borate Complexes of Osmium(VI). Organometallics, 16(23), 5132-5134. [Link]

-

Smirnova, E. S., et al. (2020). Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry. ResearchGate. [Link]

-

O'Connor, J. M., & Casey, C. P. (1987). Ring-slippage chemistry of transition metal cyclopentadienyl and indenyl complexes. Chemical Reviews, 87(2), 307-318. [Link]

-

Rizzuto, F., et al. (2022). Cationic palladium(II)-indenyl complexes bearing phosphines as ancillary ligands. Dalton Transactions, 51(29), 11048-11059. [Link]

-

Veiros, L. F., & Calhorda, M. J. (2011). Indenyl effect in dissociative reactions. Nucleophilic substitution in iron carbonyl complexes: A case study. Dalton Transactions, 40(42), 11138-46. [Link]

-

Zargarian, D., et al. (1997). Structural and NMR Studies of Indenyl Hapticity and Rotational Barriers in the Complexes (η-1-R-Indenyl)Ni(PPh₃)(X) (R = H, Me; X = Cl, Me). Organometallics, 16(26), 5777-5784. [Link]

-

Zargarian, D., et al. (1997). Structural and NMR Studies of Indenyl Hapticity and Rotational Barriers in the Complexes (η-1-R-Indenyl)Ni(PPh₃)(X) (R = H, Me; X = Cl, Me). Organometallics. [Link]

-

Marder, T. B., et al. (1984). X-ray crystal structure and molecular dynamics of (indenyl)bis(ethylene)rhodium(I): 500-MHz NMR spectra and EHMO calculations. Organometallics, 3(4), 570-574. [Link]

-

Zargarian, D., et al. (1997). Structural and NMR Studies of Indenyl Hapticity and Rotational Barriers in the Complexes (η-1-R-Indenyl)Ni(PPh₃)(X) (R = H, Me; X = Cl, Me). Organometallics. [Link]

-

Atkin, L., & Priebbenow, D. (2023). The Indenyl Effect: Accelerated C‐H Amidation of Arenes via Ind*Rh(III) Nitrene Transfer Catalysis. ResearchGate. [Link]

-

Atkin, L., & Priebbenow, D. (2023). The Indenyl Effect: Accelerated C-H Amidation of Arenes via Weakly-Coordinating Group Directed Nitrene Transfer Catalysis. ChemRxiv. [Link]

-

Resendes, R., et al. (1997). Zirconium bis-indenyl compounds. Synthesis and X-ray crystallography study of 1- and 2-substituted bis(R-indenyl)zirconium dichloride metallocenes. ResearchGate. [Link]

-

Atkin, L., & Priebbenow, D. (2023). The Indenyl Effect: Accelerated C-H Amidation of Arenes via Weakly-Coordinating Group Directed Nitrene Transfer Catalysis. ResearchGate. [Link]

Sources

- 1. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]

- 2. alchetron.com [alchetron.com]

- 3. Synthesis of Permethylindenyl Complexes of the Early Transition Metals. Crystal Structures of Ti(η<sup>5</sup>-C9Me7)Cl3 and Zr(η<sup>5</sup>-C9Me7)2Cl2 | Department of Chemistry [chem.web.ox.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transition metal complexes with functionalized indenyl phosphine ligands: structures and catalytic properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Indenylmetal Catalysis in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cationic palladium( ii )-indenyl complexes bearing phosphines as ancillary ligands: synthesis, and study of indenyl amination and anticancer activity ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01821G [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

The Indenyl Ligand: A Tunable Platform for Modulating Electronic Properties in Organometallic Complexes

An In-depth Technical Guide for Researchers in Organometallic Chemistry and Catalysis

Abstract

Indenyl ligands, the benzo-fused analogues of the ubiquitous cyclopentadienyl (Cp) anion, offer a powerful and versatile platform for tuning the electronic properties of transition metal complexes. Their unique ability to undergo haptotropic shifts, famously known as the "indenyl effect," coupled with the profound influence of substituents on their electronic character, makes them indispensable in modern organometallic chemistry and catalysis. This guide provides a comprehensive exploration of the electronic properties of substituted indenyl ligands, detailing the theoretical underpinnings, synthetic methodologies, and advanced characterization techniques used to probe and harness these properties. We delve into the causality behind experimental choices, present self-validating protocols, and offer a quantitative look at how substituents modulate the behavior of these fascinating ligands.

Introduction: Beyond Cyclopentadienyl

For decades, the cyclopentadienyl (Cp) ligand has been a cornerstone of organometallic chemistry.[1] However, the fusion of a benzene ring to the Cp framework to form the indenyl (Ind) ligand introduces significant perturbations to the electronic structure and reactivity of the resulting metal complexes.[2] This seemingly simple structural modification imparts a unique flexibility and tunability that distinguishes indenyl complexes from their Cp counterparts.

The most dramatic manifestation of this is the indenyl effect , a term coined by Fred Basolo to describe the remarkable rate enhancement observed in associative substitution reactions of 18-electron indenyl complexes.[1][3] This effect, which can accelerate reactions by factors of up to 10⁸ compared to analogous Cp systems, is attributed to the relative ease of the indenyl ligand's haptotropic rearrangement from a pentahapto (η⁵) to a trihapto (η³) coordination mode.[1][4] This "ring slippage" opens a coordination site on the metal center, facilitating an associative mechanism that is typically inaccessible for saturated 18-electron Cp complexes.[1] The thermodynamic driving force for this slippage is the restoration of full aromaticity in the six-membered ring of the η³-indenyl intermediate, an energetic stabilization unavailable to the simple Cp ligand.[5]

This guide will explore how the intrinsic electronic nature of the indenyl ligand can be further modulated through the strategic placement of substituents, providing a powerful tool for rational catalyst design and the development of novel organometallic materials.

The Indenyl Effect: A Mechanistic Overview

The indenyl effect is a cornerstone of indenyl chemistry, fundamentally altering the reactivity profile of metal complexes. Understanding its mechanism is crucial for any researcher in the field.